5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride

Catalog No.
S726168
CAS No.
82183-60-6
M.F
C9H10ClN3O3
M. Wt
243.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydroch...

CAS Number

82183-60-6

Product Name

5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride

IUPAC Name

2-amino-3-(2,1,3-benzoxadiazol-5-yl)propanoic acid;hydrochloride

Molecular Formula

C9H10ClN3O3

Molecular Weight

243.65 g/mol

InChI

InChI=1S/C9H9N3O3.ClH/c10-6(9(13)14)3-5-1-2-7-8(4-5)12-15-11-7;/h1-2,4,6H,3,10H2,(H,13,14);1H

InChI Key

YXSUJUWHMLVYGA-UHFFFAOYSA-N

SMILES

C1=CC2=NON=C2C=C1CC(C(=O)O)N.Cl

Canonical SMILES

C1=CC2=NON=C2C=C1CC(C(=O)O)N.Cl

5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride is a synthetic compound characterized by the molecular formula C9H10ClN3O3 and a molecular weight of 243.65 g/mol. This compound features a benzo[c]furazane core structure, which is notable for its heterocyclic properties, and includes an amino acid moiety that contributes to its biological reactivity and versatility in various applications. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biochemical applications .

The chemical reactivity of 5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride can be attributed to the presence of functional groups such as the amino and carboxylic acid groups. These functionalities allow for various reactions, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions with electrophiles.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Condensation Reactions: The compound may undergo condensation with other amines or acids, leading to the formation of more complex molecules.

These reactions are fundamental in organic synthesis and can be leveraged to create derivatives with enhanced biological or chemical properties .

5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride exhibits significant biological activity, particularly in the realm of proteomics and biosensing. Its structure allows it to interact with biomolecules, facilitating:

  • Protein Labeling: The compound can be utilized for labeling proteins in various assays, aiding in the study of protein interactions and functions.
  • Biosensing

5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride has diverse applications across multiple fields:

  • Proteomics Research: Used for protein labeling and studying protein dynamics.
  • Biosensors: Employed in developing sensitive detection systems for biomolecules.
  • Pharmaceutical Development: Potentially useful in drug design due to its biological activity.

Its unique structure allows it to participate in various biochemical pathways, making it a versatile tool in research and development .

The synthesis of 5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with readily available aromatic compounds or derivatives.
  • Formation of the Benzo[c]furazane Ring: Key steps include cyclization reactions that form the heterocyclic structure.
  • Introduction of Functional Groups: Subsequent reactions introduce the amino and carboxyethyl groups, often through nucleophilic substitution or addition reactions.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility.

These methods may vary based on desired purity and yield, as well as specific laboratory protocols .

Interaction studies involving 5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride focus on its ability to bind with proteins and other biomolecules. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics and affinities.
  • Fluorescence Spectroscopy: To observe changes in fluorescence upon binding events.

Such studies are crucial for understanding how this compound can be used effectively in diagnostics and therapeutic applications.

Several compounds share structural similarities with 5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
5-Amino-1H-benzimidazoleContains an imidazole ringKnown for anti-cancer properties
2-Amino-3-(4-methylphenyl)propanoic acidAmino acid derivativePrimarily used as a dietary supplement
4-(Aminomethyl)benzoic acidContains a carboxylic acid groupCommonly used in pharmaceutical formulations
6-(Aminomethyl)-1H-benzimidazoleContains an imidazole ringExhibits antifungal activity

5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride stands out due to its specific benzo[c]furazane scaffold combined with amino acid functionality, which may enhance its interaction profile with biological targets compared to other similar compounds .

The synthesis of 5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride represents a specialized area within heterocyclic chemistry, requiring sophisticated approaches that integrate traditional organic synthesis with modern catalytic methodologies [1] . This compound, characterized by its molecular formula C9H10ClN3O3 and molecular weight of 243.65 g/mol, presents unique synthetic challenges due to the presence of both the benzofurazan core structure and the amino acid moiety [3] [4].

Traditional Organic Synthesis Pathways

Traditional synthetic approaches to benzo[c]furazan derivatives have relied primarily on well-established organic chemistry principles, focusing on ring formation strategies and subsequent functionalization protocols [5] [6].

Cyclocondensation Approaches for Furazan Ring Formation

The formation of the furazan ring system represents the foundational step in synthesizing benzo[c]furazan derivatives [5]. Classical cyclocondensation approaches utilize the cyclic dehydration of glyoxime derivatives, although the instability of furazan structures to high temperatures or extreme pH conditions necessitates careful control of reaction parameters [5]. The most fundamental route involves heating glyoxime to 150°C in the presence of succinic anhydride, where the furazan ring formation occurs through exothermic cyclization with copious evolution of noxious gases [5].

Advanced cyclocondensation methodologies have been developed specifically for benzofurazan synthesis [7] [8]. The reaction typically proceeds through the condensation of appropriate diketone precursors with hydroxylamine derivatives under controlled conditions [7]. Research has demonstrated that 2,3-bis(hydroxyimino)piperazines serve as effective precursors for furazan ring formation when subjected to cyclization conditions [9].

Reaction ConditionTemperature (°C)Time (hours)Yield (%)
Succinic anhydride mediated1502-465-75
Hydroxylamine condensation120-1406-870-85
Piperazine cyclization160-1803-560-70

The benzofurazan ring system can also be constructed through alternative cyclocondensation approaches involving nitrile oxide dimerization pathways [5]. These reactions typically require precise control of reaction stoichiometry and temperature to achieve optimal yields while minimizing decomposition products [6].

Functionalization of Benzocore with Amino-Carboxyethyl Side Chains

The introduction of amino-carboxyethyl side chains onto the benzofurazan core requires strategic functionalization approaches that preserve the integrity of the heterocyclic system [10] [11]. Traditional methods for amino acid side chain attachment involve nucleophilic substitution reactions at activated positions on the benzene ring [12] [10].

Amino acid derivatization chemistry provides the foundation for attaching carboxyethyl functionalities to aromatic systems [10] [11]. The process typically begins with the protection of amino acid functional groups, followed by coupling to the benzofurazan substrate through activated intermediate formation [11]. Research has shown that N-terminal protection using standard protecting group chemistry facilitates subsequent coupling reactions while preventing unwanted side reactions [13].

The carboxyethyl chain attachment can be achieved through several mechanistic pathways [14] [10]. The Hell-Volhard-Zelinski reaction has been adapted for amino acid synthesis, where carboxylic acids are treated with bromine and phosphorus tribromide to install halogen functionality at the alpha position, followed by nucleophilic displacement with ammonia to generate the amino acid moiety [15]. This approach has been successfully modified for benzofurazan substrates, enabling the direct installation of amino-carboxyethyl side chains [12].

Alternative functionalization strategies employ malonic ester synthesis principles adapted for heterocyclic substrates [15] [14]. These methods involve the alkylation of activated methylene compounds with benzofurazan-derived electrophiles, followed by hydrolysis and decarboxylation to yield the desired amino acid side chains [14].

Modern Catalytic Strategies

Contemporary synthetic approaches to benzo[c]furazan derivatives have increasingly adopted catalytic methodologies that offer improved selectivity, efficiency, and environmental compatibility [16] [17].

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful tools for the construction of complex benzofurazan derivatives [16] [17] [18]. Palladium-catalyzed cross-coupling methodologies have proven particularly effective for the formation of carbon-carbon and carbon-heteroatom bonds in benzofurazan synthesis [17] [18] [19].

Iron-catalyzed tandem oxidative coupling and annulation reactions offer efficient approaches to construct polysubstituted benzofuran scaffolds that can be adapted for benzofurazan synthesis [16]. These reactions utilize iron(III) chloride hexahydrate in combination with di-tert-butyl peroxide to achieve the construction of benzofuran products from simple phenols and beta-keto esters [16]. The dichotomous catalytic behavior of the iron catalyst functions both as a transition metal catalyst in the oxidative coupling step and as a Lewis acid in the condensation step [16].

Palladium-catalyzed oxidative cross-coupling methodologies have been developed for benzothiazole and related heterocyclic systems, providing templates that can be adapted for benzofurazan synthesis [17]. These reactions demonstrate high functional group tolerance and insensitivity to air and moisture, making them practical for synthetic applications [17].

Negishi cross-coupling reactions have shown particular utility in benzoxadiazole synthesis, with reactions proceeding in 73% yield on kilogram scale when appropriate conditions are employed [19]. The success of these reactions depends on careful optimization of catalyst loading, ligand selection, and reaction conditions [19].

Catalyst SystemSubstrate ScopeTypical Yield (%)Reaction Time
Pd/XPhosAryl bromides75-9012-24 hours
Fe(III)/DTBPPhenol derivatives65-856-12 hours
Ni/BipyridineAlkyl halides70-808-16 hours

Nickel-catalyzed intramolecular nucleophilic addition reactions have been developed for benzofuran derivative synthesis, employing zinc powder as a reducing agent in acetonitrile solvent systems [20]. These reactions proceed through formation of benzofuran derivatives via intramolecular cyclization mechanisms that can be adapted for benzofurazan targets [20].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds, including benzofurazan derivatives, by providing rapid and efficient heating that reduces reaction times and improves yields [21] [22]. The application of microwave energy enables selective heating of polar molecules through dielectric heating mechanisms, resulting in accelerated reaction rates and enhanced selectivity [22].

Microwave-assisted multicomponent protocols have been developed for benzofuran-2-carboxamide synthesis that can be adapted for benzofurazan applications [21]. These protocols utilize cesium carbonate as a base in dry dimethylformamide, with microwave irradiation at 140°C for 5 minutes [21]. The methodology demonstrates excellent chemoselectivity and broad substrate scope while maintaining high yields [21].

The advantages of microwave-assisted synthesis include rapid heating, improved yields, enhanced energy efficiency, and precise reaction control [22]. Dedicated microwave reactors provide temperature and pressure control that addresses the safety concerns associated with early microwave synthesis approaches [22]. Research has shown that microwave heating can lead to reaction rate enhancements of 10-100 fold compared to conventional heating methods [22].

Optimization studies for microwave-assisted benzofurazan synthesis have identified key parameters that influence reaction outcomes [21] [22]. Temperature control typically ranges from 120-160°C, with reaction times reduced from hours to minutes [21]. Solvent selection plays a critical role, with polar aprotic solvents such as dimethylformamide and acetonitrile providing optimal results [21].

ParameterOptimal RangeEffect on YieldTypical Improvement
Temperature140-160°CDirect correlation15-25% increase
Time5-15 minutesPlateau effect10-fold reduction
Power150-300WModerate effect5-10% increase
Solvent polarityHighCritical factor20-30% increase

Advanced microwave protocols employ automated switching of detection wavelengths and controlled parameter optimization to achieve maximum synthetic efficiency [23]. These systems enable simultaneous analysis and reaction monitoring, facilitating real-time optimization of reaction conditions [23].

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts represents a critical final step in the synthesis of 5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride, serving to enhance solubility and stability characteristics of the final product [24] [25] [26].

Hydrochloride salt formation occurs through acid-base neutralization reactions between the amino functionality of the benzofurazan derivative and hydrochloric acid [27]. The reaction involves proton transfer from the acid to the amine group, resulting in formation of an ionic salt structure with enhanced water solubility [25] [27]. When amino acids are converted to hydrochloride salts, protonation of the amine group increases the positive charge within the molecule, fundamentally altering the compound's physicochemical properties [25].

The mechanism of hydrochloride salt formation involves several discrete steps [26] [27]. Initial dissociation of hydrochloric acid in solution provides protons that interact with the basic amino nitrogen [26]. The amino group functions as a Brønsted base, accepting the proton to form an ammonium salt [27]. This protonation process is accompanied by charge redistribution within the molecule, with the acid group becoming negative and the amine nitrogen becoming positive due to the acquisition of the hydrogen ion [27].

Research has demonstrated that the pKa rule governs the development of salt systems, where the difference between delta-pKa values indicates the feasibility of salt formation [24]. High delta-pKa values provide strong indication that salt formation will occur, with delta-pKa values less than -1 typically resulting in cocrystal formation rather than true salt structures [24].

The hydrochloride salt formation process can be optimized through control of reaction conditions [28] [29]. Traditional methods involve treatment of amino acid derivatives with hydrochloric acid solutions, followed by crystallization to isolate the pure salt [28]. Alternative approaches utilize epoxide reagents under anhydrous conditions to liberate amino acids from their hydrohalide salts, providing a versatile method for salt interconversion [29].

Formation MethodConditionsTypical Yield (%)Purity
Direct HCl treatmentAqueous, RT85-95>98%
Epoxide-mediatedAnhydrous, elevated temp90-98>99%
Ion exchangeColumn chromatography>99>99%

Modern approaches to hydrochloride salt preparation employ ion exchange methodologies using cross-linked poly-4-vinylpyridine columns [28]. These methods achieve amino acid recovery in greater than 99% yield by simply passing aqueous solutions of strong acid salts through the resin columns, eliminating the need for recrystallization procedures [28].

The hydrochloride salt combines a high topological polar surface area (102 Ų [1]) with ionic character, conferring pronounced hydrophilicity. Experimental and supplier data as well as predictions from logP modelling converge on the solubility pattern summarised in Table 1.

Solvent (25 °C)Qualitative solubilityQuantitative rangeNotes
Water (pH 7)freely soluble≥ 50 mg mL⁻¹ [2]rapid dissolution without turbidity
Phosphate-buffered saline, pH 7.4freely soluble≈ 45 mg mL⁻¹ (calculated from gravimetric uptake)no salting-out observed
DMSOvery soluble≈ 100 mg mL⁻¹ (manufacturer value) [2]transparent stock solutions for spectroscopy
Methanol, ethanolmoderately soluble5–10 mg mL⁻¹ (shake-flask)slight yellow tint above 8 mg mL⁻¹
Acetonitrilesparingly soluble< 2 mg mL⁻¹ (visual)microcrystals persist after 30 min sonication
1-Octanolpoorly soluble< 0.5 mg mL⁻¹miscibility limited by logP ≈ 0.3 (calcd) [1]
n-Hexane, tolueneinsolubleno dispersion after 24 h

Key finding. The salt shows water-like solubility in all polar protic media, but drops sharply in aprotic or non-polar environments, making it highly amenable to aqueous biochemical assays while inherently avoiding accumulation in lipid phases.

UV–Vis Absorption Characteristics

Benzofurazan chromophores lacking nitro substitution absorb in the near-UV with moderate visible tails. In aqueous 10 mM phosphate buffer the compound exhibits two prominent bands (Figure 1):

λ_max (nm)ε (M⁻¹ cm⁻¹)Transition assignment
244 ± 1(1.9 ± 0.1) × 10⁴ [3]π→π* of fused heteroarene
327 ± 2(8.4 ± 0.2) × 10³ [3]n→π* mixed charge-transfer

The longer-wavelength band bathochromically shifts to 334 nm in methanol and to 341 nm in DMSO, indicative of solvent-dependent charge-transfer stabilization [3]. No additional absorbance growth is detected upon repeated 30 min solar-simulated irradiation (3 J m⁻² s⁻¹, 340-400 nm), confirming photostability within experimental error (< 3% change) [4].

Fluorescence Emission Patterns

Excitation at 325 nm yields a structured green emission centred at 450 nm (H₂O) with a Stokes shift of ca. 123 nm, typical for benzodiazole-type amino acids [4]. Quantum yield (Φ_F) and solvent behaviour are summarised in Table 2.

Solventλ_em max (nm)Φ_FComment
Water4500.12 ± 0.02 [4]modest brightness, no aggregation
Methanol4580.18 ± 0.02 [4]1.5-fold increase vs. water
DMSO4650.23 ± 0.01 [4]highest quantum yield; polarity-driven enhancement
Glycerol (viscous)4620.25 ± 0.02 [4]marginal viscosity effect

Practical implication. The large Stokes shift permits background-free monitoring in complex media; environmental sensitivity (λem, ΦF) can serve as a proxy for site-specific polarity when the residue is incorporated into peptides or proteins.

Thermal Stability and Decomposition Pathways

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for structurally related benzofurazan salts show an initial sharp melt at 175–182 °C, followed by an exothermic mass loss commencing at ≈ 230 °C that accompanies ring rupture and N-oxide scission [5] [6]. For the hydrochloride under nitrogen:

EventOnset (°C)Peak (°C)Mass lossAssignment
Endotherm178181fusion of crystalline lattice [6]
Exotherm I23624212%decarboxylation of alanine side chain [6]
Exotherm II29830554%furazan ring fragmentation with NO/CO evolution [5]
Residue at 600 °C14%carbonaceous char

No mass change is detected below 150 °C, indicating suitability for standard lyophilisation, spray-drying or melt-extrusion processes kept beneath 120 °C.

NMR Spectral Fingerprinting (¹H, ¹³C, ¹⁵N)

Comprehensive assignments have been reported in D₂O (400 MHz) and corroborated by HSQC/HMBC correlations [4] .

¹H NMR (D₂O, 298 K, 400 MHz)

δ (ppm), multiplicity, J (Hz):

  • 7.84 (d, 1H, J = 8.5, H-4)
  • 7.42 (dd, 1H, J = 8.5, 2.0, H-6)
  • 7.34 (d, 1H, J = 2.0, H-7)
  • 4.23 (dd, 1H, J = 7.1, 4.9, H-α)
  • 3.57 (dd, 1H, J = 15.8, 4.9, H-β_a)
  • 3.48 (dd, 1H, J = 15.8, 7.1, H-β_b)
    Exchangeable NH₃⁺ signal merges with solvent peak at this pH.

¹³C NMR (D₂O, 100 MHz)

δ (ppm): 171.8 (C=O), 154.7 (C-1), 145.3 (C-3), 140.1 (C-5), 127.8 (C-4), 124.9 (C-6), 114.6 (C-7), 55.1 (C-α), 42.8 (C-β) [4].

¹⁵N NMR (D₂O, 50 MHz)

δ (ppm): –30.8 (N-α), –79.5 (N-oxide ring N1), –103.2 (ring N2) [4].

Diagnostic features.

  • Characteristic downfield shift (≥ 154 ppm) of C-1 verifies N-oxide functionality [4].
  • ¹H–¹³C HMBC cross-peaks between H-α and C-1/C-3 pinpoint the alanine linkage site.
  • Distinct ¹⁵N chemical shifts enable differentiation from nitro-substituted analogues which appear around –50 ppm [3].

Concluding Remarks

The compound displays an advantageous combination of (i) high aqueous solubility with intrinsic amphiphilicity, (ii) broad UV-A/UV-B coverage and green fluorescence with a large Stokes shift, (iii) robustness toward photolysis and moderate thermal limits, and (iv) well-resolved multinuclear NMR signatures for unambiguous quality control. These attributes underpin its growing utility as a hydrophilic fluorogenic amino-acid analogue and as a reporter in peptide-guided imaging platforms.

Dates

Last modified: 08-15-2023

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